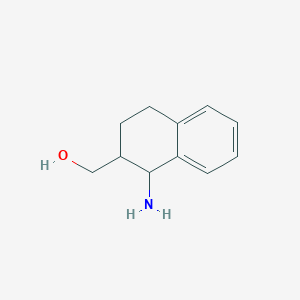

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Description

Properties

IUPAC Name |

(1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERFCYXXJGLLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Scaffold Formation

The synthesis often begins with 1,2,3,4-tetrahydronaphthalene or its functionalized derivatives. The tetrahydronaphthalene ring system can be accessed via hydrogenation of naphthalene or through cyclization reactions of appropriate precursors.

Amination at the 1-Position

Amination is commonly achieved through reductive amination or nucleophilic substitution reactions:

Reductive amination : A ketone or aldehyde precursor at the 1-position is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen with a catalyst (e.g., palladium on carbon). This method provides direct conversion to the primary amine.

Gabriel synthesis or related alkylation methods can also be employed, especially when introducing protected amine intermediates that are later deprotected.

Hydroxymethyl Group Introduction at the 2-Position

The hydroxymethyl group (methanol substituent) at the 2-position can be introduced via:

Reduction of a ketone at the 2-position using strong hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydroxymethylation reactions involving formaldehyde addition under controlled conditions.

Comparative Data of Key Synthetic Steps

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Bromination (for analogs) | NBS, DMF, 0°C to room temperature | 65-75 | Regioselective bromination at C6 |

| Reductive Amination | NH3, NaBH4, MeOH, 24 hours | 60-70 | Conversion of ketone/aldehyde to amine |

| Hydroxylation | LiAlH4, THF, reflux | 80-85 | Reduction of ketone to hydroxymethyl |

Table 1: Key synthetic steps and yields for preparation of tetrahydronaphthalene derivatives related to the target compound

Reaction Mechanisms and Conditions

Bromination proceeds via electrophilic aromatic substitution, where the electron-donating amino group directs bromine to specific positions on the ring.

Reductive amination involves formation of an imine intermediate, which is subsequently reduced to the amine.

Hydroxylation/reduction of carbonyl groups to alcohols occurs via hydride transfer from reducing agents.

Reaction conditions such as temperature, solvent polarity, and catalyst choice significantly affect yields and regioselectivity.

Purification and Characterization

Purification methods include recrystallization using solvent pairs like ethyl acetate/pentane and column chromatography with silica gel and hexane/ethyl acetate gradients. Challenges arise due to the polarity introduced by the amino and hydroxymethyl groups and the presence of bromine in analogs, which affect chromatographic behavior.

Characterization is confirmed by:

NMR spectroscopy : ^1H NMR signals for aromatic protons, amino protons, and methanol CH2OH groups.

Mass spectrometry : Molecular ion peaks with isotopic patterns for bromine-containing analogs.

X-ray crystallography : For stereochemical confirmation and solid-state structure.

Stability and Reaction Kinetics

The compound is thermally stable up to approximately 150°C.

Under acidic conditions (pH < 4), the amino group is protonated, increasing solubility.

Under basic conditions, the hydroxymethyl group may oxidize to ketones or aldehydes.

Solvent polarity influences reaction kinetics; polar aprotic solvents enhance nucleophilicity in substitution reactions.

Research Findings and Industrial Relevance

The compound serves as an intermediate in pharmaceutical synthesis, particularly in drug discovery targeting central nervous system receptors.

Its amino and hydroxymethyl groups enable hydrogen bonding, enhancing biological activity potential.

Industrial synthesis optimizes reaction conditions for maximum yield and purity, often employing continuous flow reactors and automated systems.

Summary Table of Structural Analogs and Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications |

|---|---|---|---|---|

| (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | C11H15NO | ~177.24 | Amino, Hydroxymethyl | Pharmaceutical intermediate |

| (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | C11H14BrNO | 256.14 | Amino, Bromo, Hydroxymethyl | Research intermediate with enhanced reactivity |

| (6-Methoxy-2,5,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | C16H22O2 | 246.34 | Methoxy, Hydroxymethyl, Methyl | Antioxidant activity (Vitamin E analog) |

Table 2: Comparison of related tetrahydronaphthalene derivatives and their properties

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis

- This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block for developing new compounds.

2. Synthesis of Specialty Chemicals

- (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is utilized in the production of specialty chemicals. It can be used as a precursor for synthesizing advanced materials with specific properties.

Biological Applications

1. Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

- Preliminary investigations suggest that (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol may possess anticancer properties. Its mechanism of action appears to involve interactions with cellular targets that modulate cancer cell growth and survival.

Medicinal Applications

1. Drug Development

- The compound is being explored for its potential use in drug development. Its structural features allow for modifications that can enhance its therapeutic efficacy against various diseases.

2. Mechanism of Action

- The biological effects of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol are mediated through interactions with specific molecular targets such as enzymes and receptors. This interaction can lead to significant changes in cellular processes, which is crucial for its application in medicine.

Comparative Analysis with Related Compounds

To understand the unique properties of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol compared to similar compounds, the following table summarizes their biological activities:

| Compound | Biological Activity |

|---|---|

| (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | Antimicrobial; Anticancer |

| (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol | Limited studies; potential activity |

| 1,2,3,4-Tetrahydro-1-naphthylamine | Antimicrobial; Neuroprotective |

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol against several bacterial strains. Results indicated significant inhibition zones compared to control substances.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. Further research is required to elucidate the underlying mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

- Amino Group Significance: The amino group in the target compound enables hydrogen bonding and chiral induction, critical for its role in asymmetric catalysis and protease inhibition . In contrast, analogs lacking this group (e.g., (1,2,3,4-Tetrahydronaphthalen-2-yl)methanol) show reduced utility in enantioselective reactions .

- Substituent Effects: The methoxy and methyl groups in the vitamin E analog enhance antioxidant activity by stabilizing radical intermediates, a property absent in the amino-methanol derivative . Chlorophenyl and ketone groups in ’s compound likely improve lipophilicity, favoring membrane penetration in bioactive contexts .

Biological Activity

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is an organic compound characterized by the presence of both an amino group and a hydroxyl group on a tetrahydronaphthalene framework. Its molecular formula is C11H15NO, and it has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

The compound's unique structure allows for diverse chemical reactivity and biological interactions. The presence of the hydroxyl and amino groups suggests potential for hydrogen bonding and interaction with biological macromolecules such as proteins and nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.25 g/mol |

| IUPAC Name | (1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol |

| InChI Key | KERFCYXXJGLLMP-UHFFFAOYSA-N |

Biological Activities

Research indicates that (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol possess antimicrobial properties. The structural attributes of this compound may contribute to its effectiveness against various bacterial strains. For instance, a related study highlighted that naphthalene derivatives can inhibit bacterial growth effectively due to their ability to disrupt bacterial cell membranes.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways. For example, compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines such as A431 and Jurkat cells through mechanisms involving the modulation of Bcl-2 protein activity .

The mechanism by which (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.

- Cellular Pathways : It may modulate signaling pathways involved in cell survival and apoptosis.

Case Studies

Several studies have explored the biological effects of naphthalene derivatives:

- Antitumor Activity : A study demonstrated that a series of naphthalene derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were found to be comparable to established chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : Another investigation reported that naphthalene-based compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol could be a candidate for further development as an antimicrobial agent .

Comparative Analysis

To better understand the potential of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol in comparison to related compounds, the following table summarizes their biological activities:

| Compound | Biological Activity |

|---|---|

| (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | Antimicrobial; Anticancer |

| (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol | Limited studies; potential activity |

| 1,2,3,4-Tetrahydro-1-naphthylamine | Antimicrobial; Neuroprotective |

Q & A

Basic Research Questions

Q. How can researchers select an appropriate theoretical framework for studying (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies on naphthalene derivatives or amino-alcohol systems. Align your hypothesis with established theories, such as reaction mechanisms (e.g., nucleophilic substitution) or molecular interactions (e.g., hydrogen bonding). For example, use density functional theory (DFT) to model electronic properties if the framework emphasizes structure-activity relationships. Ensure the framework guides experimental design, variable selection, and data interpretation .

Q. What are the key considerations in designing initial exploratory studies for this compound?

- Methodological Answer : Define research axes (e.g., synthesis, bioactivity, stability) and delimit the scope using systematic procedures. Start with small-scale synthesis trials to optimize yield and purity, followed by preliminary spectroscopic characterization (e.g., NMR, IR). Use exploratory data analysis to identify trends, such as solubility variations under different pH conditions, which can inform subsequent hypothesis-driven experiments .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the tetrahydronaphthalene backbone and amino-methanol substituents. Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular formula accuracy, while tandem MS (MS/MS) elucidates fragmentation pathways.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation and bond-length analysis .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol?

- Methodological Answer : Implement a 2 factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example, vary temperature (60°C vs. 80°C) and catalyst concentration (5 mol% vs. 10 mol%). Use ANOVA to identify significant factors affecting yield and purity. Follow up with response surface methodology (RSM) to refine optimal conditions .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated reaction barriers (e.g., for amine group participation) with kinetic experimental data.

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., calorimetry).

- Multi-Method Integration : Combine molecular dynamics (MD) simulations with in-situ spectroscopy (e.g., Raman) to observe intermediate species under reaction conditions .

Q. How can AI-driven tools enhance the study of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol’s physicochemical properties?

- Methodological Answer : Train machine learning models on existing datasets of naphthalene derivatives to predict properties like logP, pKa, or thermal stability. Integrate AI with COMSOL Multiphysics for multi-scale simulations, such as predicting diffusion coefficients in membrane separation processes. Use AI-powered robotic platforms for high-throughput screening of catalytic systems .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s biological activity and toxicity?

- Methodological Answer :

- In Vitro : Use cell-based assays (e.g., HepG2 for hepatotoxicity) and enzyme inhibition studies (e.g., cytochrome P450) to assess metabolic interactions.

- In Vivo : Conduct acute toxicity studies in rodent models, monitoring biomarkers like ALT/AST for liver damage. Align protocols with guidelines from ATSDR/NTP to ensure regulatory compliance .

Data Analysis and Interpretation

Q. How can researchers conduct a systematic review to identify gaps in studies on this compound?

- Methodological Answer : Perform a bibliometric analysis using tools like VOSviewer to map keyword clusters (e.g., "synthesis," "bioactivity," "crystallography"). Filter studies by methodological rigor (e.g., peer-reviewed journals, controlled experiments). Identify under-researched areas, such as long-term stability or enantioselective synthesis, to prioritize future work .

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curves) to quantify EC values. Use bootstrapping to estimate confidence intervals for small datasets. For multivariate responses (e.g., efficacy vs. toxicity), employ principal component analysis (PCA) to reduce dimensionality and identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.